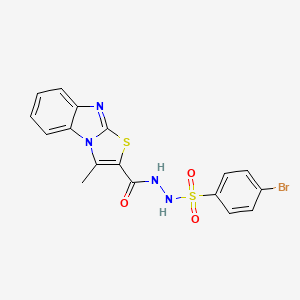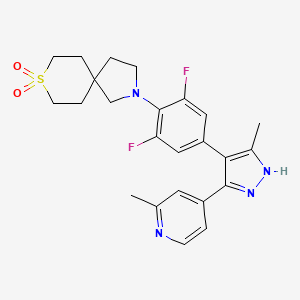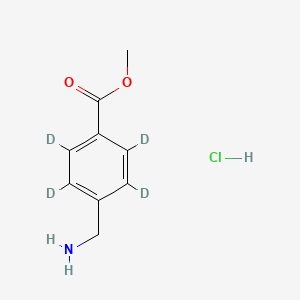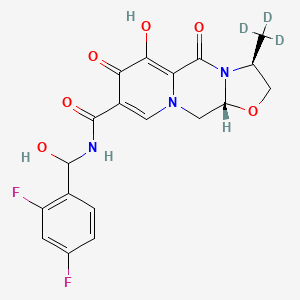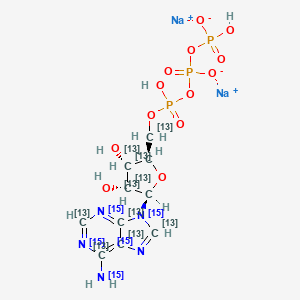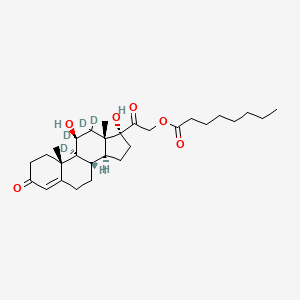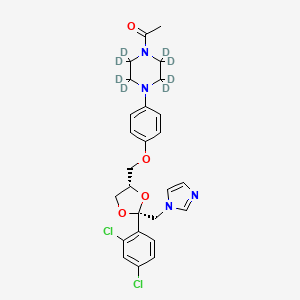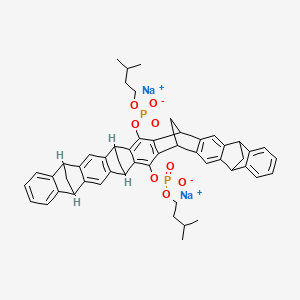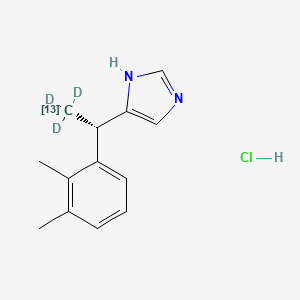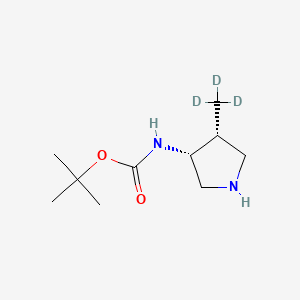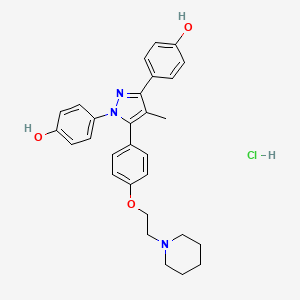
MPP hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MPP hydrochloride, also known as methyl-piperidino-pyrazole hydrochloride, is a potent and selective estrogen receptor modulator. It is primarily used in scientific research to study estrogen receptor functions and related pathways. This compound is known for its ability to induce apoptosis in certain cancer cell lines and reverse the positive effects of beta-estradiol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MPP hydrochloride typically involves the reaction of a methyl-pyrazole-triol with piperidine and subsequent hydrochloride salt formationThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and other organic solvents. The final product is often purified using recrystallization techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
MPP hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the pyrazole ring.
Reduction: Reduction reactions can modify the piperidine moiety.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
MPP hydrochloride is widely used in scientific research due to its selective estrogen receptor modulation properties. Some key applications include:
Chemistry: Studying the interaction of estrogen receptors with various ligands.
Biology: Investigating the role of estrogen receptors in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic applications in treating estrogen receptor-related diseases, such as certain cancers.
Industry: Used in the development of new drugs and therapeutic agents targeting estrogen receptors.
Wirkmechanismus
MPP hydrochloride exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha. This binding inhibits the receptor’s activity, leading to a decrease in estrogen-mediated cellular responses. The compound’s mechanism involves blocking the receptor’s ability to interact with coactivators, thereby preventing the transcription of estrogen-responsive genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MPP dihydrochloride: Another selective estrogen receptor modulator with similar properties.
Tamoxifen: A well-known selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis treatment.
Uniqueness
MPP hydrochloride is unique due to its high selectivity for estrogen receptor alpha and its ability to induce apoptosis in specific cancer cell lines. This makes it a valuable tool in research focused on estrogen receptor functions and related therapeutic applications .
Eigenschaften
Molekularformel |
C29H32ClN3O3 |
|---|---|
Molekulargewicht |
506.0 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C29H31N3O3.ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;/h5-16,33-34H,2-4,17-20H2,1H3;1H |
InChI-Schlüssel |
NUFZYMONJXOTFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


